1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a 2-methylpropoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene typically involves the bromination of 2-(2-methylpropoxy)-4-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethyl group play a crucial role in its reactivity and binding affinity to various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzene ring.
Comparison with Similar Compounds
1-Bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-2-methyl-3-(trifluoromethyl)benzene: This compound lacks the 2-methylpropoxy group, which affects its reactivity and applications.
1-Bromo-2-(2-methylpropoxy)benzene: This compound does not have the trifluoromethyl group, leading to different chemical properties and uses.
1-Bromo-4-(trifluoromethyl)benzene: The absence of the 2-methylpropoxy group in this compound results in distinct reactivity and applications compared to this compound.
Properties
IUPAC Name |
1-bromo-2-(2-methylpropoxy)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c1-7(2)6-16-10-5-8(11(13,14)15)3-4-9(10)12/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGLLDUWKMNNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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